Home > Products > Screening Compounds P146262 > 5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-METHOXYPHENOL
5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-METHOXYPHENOL -

5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-METHOXYPHENOL

Catalog Number: EVT-5433477
CAS Number:
Molecular Formula: C14H12F2N4O2S
Molecular Weight: 338.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [, , ]triazolo[3,4-b][1,3,4]thiadiazines and their derivatives can be achieved through various methods, as evidenced by the provided literature. Some common strategies include:

  • Multicomponent reactions: These reactions involve the combination of three or more reactants in a single step to form the desired product. For example, [] describes the synthesis of 4-(arylydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones using a multicomponent reaction.
  • Condensation reactions: These reactions involve the joining of two molecules, often with the loss of a small molecule like water. [] utilizes condensation reactions in the synthesis of 8-Thiazolyl and 8-Thiadiazinyl Coumarins.
  • Cyclization reactions: These reactions involve the formation of a ring structure from a linear molecule. [] showcases the use of cyclization reactions in the synthesis of 1,3,4-triazolo[3,2-c]quinazoline derivatives.
Molecular Structure Analysis

The molecular structure of [, , ]triazolo[3,4-b][1,3,4]thiadiazines can be analyzed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the connectivity and environment of atoms within a molecule. [] utilizes 1H and 13C NMR for structural determination of synthesized compounds.
  • X-ray Crystallography: This technique provides a three-dimensional representation of the molecule's structure and can reveal details about bond lengths, bond angles, and intermolecular interactions. [] uses X-ray diffraction for structural analysis.
Mechanism of Action

The mechanism of action for [, , ]triazolo[3,4-b][1,3,4]thiadiazines can vary depending on the specific biological activity being investigated. Some general mechanisms may involve:

  • Enzyme inhibition: These compounds may act by inhibiting the activity of specific enzymes. For instance, [] explores the potential of these compounds as aromatase inhibitors.
Physical and Chemical Properties Analysis

The physical and chemical properties of [, , ]triazolo[3,4-b][1,3,4]thiadiazines can vary depending on the substituents present. These properties can influence the compound's solubility, stability, and biological activity. Some properties that may be investigated include:

Applications

Based on the provided literature, [, , ]triazolo[3,4-b][1,3,4]thiadiazines have been investigated for various scientific applications, including:

  • Antimicrobial activity: Several studies have explored the potential of these compounds as antibacterial and antifungal agents. [, ]
  • Anticonvulsant activity: Some derivatives have demonstrated promising activity in reducing or preventing seizures. []
  • Anticancer activity: Certain compounds have shown potential as anticancer agents, particularly as aromatase inhibitors in breast cancer. []
  • Analgesic activity: Research has investigated the pain-relieving properties of some derivatives. []
Future Directions

Future research directions for [, , ]triazolo[3,4-b][1,3,4]thiadiazines may include:

1-(5-Acetyl-3-methyl-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone (IFT_247)

Compound Description: IFT_247 is a diacyl derivative of 5,7-diacyl-3-H(alkyl)-6-aryl-5H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazine. Research suggests it demonstrates a dose-dependent analgesic effect in mice, with a maximum effective dose of 25 mg/kg. [] Importantly, its mechanism of action does not appear to involve the opioidergic system. [] IFT_247 also displays low toxicity, being classified as a toxicity class IV substance. []

3-[3-(N′-Benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones

Compound Description: This series of compounds represents a class of substituted pyran-2-ones fused with the [, , ]triazolo[3,4-b][1,3,4]thiadiazine moiety. A novel one-pot, three-component synthesis has been developed for these compounds, highlighting their synthetic accessibility. []

Relevance: The presence of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine ring system directly links these derivatives to 5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol, signifying their shared chemical lineage. Variations in substituents, particularly the pyran-2-one moiety, might contribute to distinct pharmacological profiles.

7-Arylhydrazono-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazines

Compound Description: This compound class is characterized by the presence of an arylhydrazono group attached to the central [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. Research has focused on their synthesis and tautomeric structures, with spectral analysis and acid dissociation constant studies providing insights into their chemical behavior. []

Relevance: The shared [, , ]triazolo[3,4-b][1,3,4]thiadiazine framework directly relates these compounds to 5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol. The arylhydrazono substituent represents a significant structural difference, potentially influencing their interactions with biological targets.

3-(3-(5-Methylisoxazol-3-yl)-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6-yl-2H-chromen-2-ones

Compound Description: This class of compounds comprises a novel series of coumarin-substituted triazolo-thiadiazine derivatives. Their synthesis involves a multistep process, utilizing 5-methyl isoxazole-3-carboxylic acid as a starting material. []

Relevance: The presence of the [, , ]triazolo[3,4-b][1,3,4]thiadiazine core directly connects these compounds to 5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol. The incorporation of a coumarin moiety distinguishes this series, suggesting potential differences in their pharmacological activities.

3‐[4‐(5‐Methyl‐1H‐benzo[d]imidazol‐2‐yl)phenyl]‐6‐(substituted phenyl)‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives

Compound Description: This series of seven compounds represents benzimidazole-triazolothiadiazine hybrids designed as potential aromatase inhibitors. [] They were synthesized and evaluated for their inhibitory activity against the MCF-7 breast cancer cell line. One of the compounds, containing a difluoro substituent on the phenyl ring, exhibited significant aromatase inhibitory activity (IC50 = 0.037 ± 0.001 μM). []

Properties

Product Name

5-{[3-(DIFLUOROMETHYL)-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN]METHYL}-2-METHOXYPHENOL

IUPAC Name

5-[(Z)-[3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl]-2-methoxyphenol

Molecular Formula

C14H12F2N4O2S

Molecular Weight

338.33 g/mol

InChI

InChI=1S/C14H12F2N4O2S/c1-7-11(6-8-3-4-10(22-2)9(21)5-8)23-14-18-17-13(12(15)16)20(14)19-7/h3-6,12,21H,1-2H3/b11-6-

InChI Key

VKAJAPYDEVLWSB-WDZFZDKYSA-N

SMILES

CC1=NN2C(=NN=C2SC1=CC3=CC(=C(C=C3)OC)O)C(F)F

Canonical SMILES

CC1=NN2C(=NN=C2SC1=CC3=CC(=C(C=C3)OC)O)C(F)F

Isomeric SMILES

CC\1=NN2C(=NN=C2S/C1=C\C3=CC(=C(C=C3)OC)O)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.